molecular formula C21H18N2O3 B2505248 4-Acetamidophenyl diphenylcarbamate CAS No. 329227-89-6

4-Acetamidophenyl diphenylcarbamate

Cat. No.: B2505248
CAS No.: 329227-89-6
M. Wt: 346.386
InChI Key: XZJNOPHSBFEQPV-UHFFFAOYSA-N
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Description

4-Acetamidophenyl diphenylcarbamate is an organic compound with the molecular formula C17H16N2O3. It is a derivative of carbamate and is known for its applications in various fields of scientific research. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a diphenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl diphenylcarbamate typically involves the reaction of 4-aminophenol with diphenyl carbonate in the presence of a catalyst. The reaction is carried out under mild conditions, often using organic acids as catalysts. The highest yield of pure this compound can be achieved in a toluene solution under mild conditions co-catalyzed by benzoic acid and tertiary amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl diphenylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

4-Acetamidophenyl diphenylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenyl N-(2,5-xylyl)carbamate
  • 4-Acetamidophenyl N-(2,6-xylyl)carbamate
  • 4-Acetamidophenyl N-(2,5-dimethoxyphenyl)carbamate
  • 4-Biphenylyl N-(2,5-xylyl)carbamate

Uniqueness

4-Acetamidophenyl diphenylcarbamate is unique due to its specific structural features and the presence of both acetamido and diphenylcarbamate groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(4-acetamidophenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-16(24)22-17-12-14-20(15-13-17)26-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJNOPHSBFEQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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